Product packaging for Ethyl sarcosine hydrochloride(Cat. No.:CAS No. 2248417-60-7)

Ethyl sarcosine hydrochloride

Cat. No.: B2762339
CAS No.: 2248417-60-7
M. Wt: 153.61
InChI Key: VEWCAFQJYMQLJB-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Hydrochlorides and N-Alkyl Amino Acid Derivatives

Ethyl sarcosine (B1681465) hydrochloride belongs to two important classes of organic compounds: amino acid ester hydrochlorides and N-alkyl amino acid derivatives. Understanding these classifications is key to appreciating its chemical significance.

Amino acid ester hydrochlorides are acid salts formed from the reaction of an amino acid ester with hydrochloric acid. wikipedia.org This conversion from the free base (the amino ester) to the hydrochloride salt is a common strategy to improve the compound's stability and water solubility. wikipedia.org The hydrochloride form effectively "protects" the more reactive free amine, resulting in a salt that is often more stable for storage and has a longer shelf-life. wikipedia.org A classic example of this is glycine (B1666218) methyl ester hydrochloride, a shelf-stable salt that can be readily converted back to its less stable free base form when needed for a reaction. wikipedia.org Amino acid esters themselves are crucial intermediates in organic chemistry, particularly in medicinal chemistry and peptide synthesis. nih.gov

As an N-alkyl amino acid derivative, ethyl sarcosine hydrochloride is distinguished by the methyl group attached to the nitrogen atom of the original glycine backbone. ambeed.com N-alkylation of amino acids and their esters is a fundamental transformation that modifies the properties of the parent molecule, influencing factors like basicity, steric hindrance, and biological activity. The development of sustainable methods, such as iridium-catalyzed N-alkylation using alcohols, represents a modern approach to synthesizing these valuable chiral building blocks. researchgate.netresearchgate.net

This compound, therefore, combines the enhanced stability and solubility of a hydrochloride salt with the specific structural features of an N-alkylated amino acid ester.

Significance as a Versatile Synthetic Building Block and Reaction Substrate

The utility of this compound stems from its status as a versatile and reactive intermediate in organic synthesis. chemimpex.com It serves as a foundational component for constructing more complex molecules, finding applications in peptide synthesis, pharmaceuticals, and specialty chemicals. myskinrecipes.comottokemi.comsigmaaldrich.com

Chemists utilize this compound as a precursor in a variety of chemical transformations. It is an intermediate in the synthesis of antienzyme agents designed for use in toothpaste and has been used to prepare N-methyl-N-nitroso-glycine ethyl ester. fishersci.atganapalifescience.com Its application extends to the production of surfactants and detergents, where its amphiphilic characteristics are beneficial. myskinrecipes.com It is also a key raw material for producing creatine (B1669601) monohydrate. guidechem.com

A notable application is in the synthesis of the hypoxia-activated anticancer prodrug Evofosfamide. google.comrsc.org In the development of a more robust synthesis for a key imidazole (B134444) intermediate, researchers found that starting with this compound offered significant advantages over its methyl ester counterpart. rsc.org The ethyl ester derivative demonstrated improved solubility in the reaction solvent, which accelerated the initial formylation step from over 16 hours to just 3 hours, leading to a more efficient and higher-yielding process. rsc.org This highlights how the specific physical properties of this compound can be leveraged to optimize complex synthetic routes.

Below are the key chemical and physical properties of this compound:

Table 1: Physicochemical Properties of this compound To view the table, click on the headers to sort the data.

Property Value References
CAS Number 52605-49-9 myskinrecipes.comsigmaaldrich.comfishersci.at
Molecular Formula C₅H₁₂ClNO₂ myskinrecipes.comfishersci.at
Molecular Weight 153.61 g/mol myskinrecipes.comsigmaaldrich.comfishersci.at
Appearance White to almost white crystalline powder or solid chemimpex.comottokemi.comguidechem.com
Melting Point 121-128 °C ottokemi.comsigmaaldrich.comganapalifescience.comguidechem.com

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in ether | fishersci.atganapalifescience.comguidechem.com |

Scope and Research Trajectories of this compound in Contemporary Chemistry

The research landscape for this compound and related compounds is expanding beyond traditional synthetic applications into more advanced and specialized fields.

In biochemical and medical research, the compound and its parent molecule, sarcosine, have garnered attention. For instance, sarcosine has been investigated as a potential biomarker for prostate cancer progression. fishersci.atganapalifescience.comchemicalbook.com this compound is also used in biochemical research to study amino acid metabolism. chemimpex.com Furthermore, there is research interest in its potential applications in neuroscience, exploring its role in cognitive function. chemimpex.com

In the realm of green and sustainable chemistry, N-alkyl amino acid esters like this compound are central to the development of novel catalytic processes. The "hydrogen borrowing" methodology, which uses catalysts to facilitate the N-alkylation of amines with alcohols, produces water as the only byproduct, representing a highly atom-efficient and environmentally conscious synthetic strategy. researchgate.netresearchgate.net This approach allows for the direct functionalization of readily available amino acid esters to produce valuable molecules like bio-based surfactants. researchgate.net

The compound also serves as a scaffold in the creation of new materials and drug delivery systems. Its derivatives are explored for use in cosmetic formulations as conditioning agents. myskinrecipes.com In pharmaceutical development, researchers are exploring how creating alkyl ester salts of amino acids can modify the properties of existing drugs. For example, derivatives of L-glutamic acid alkyl esters have been synthesized and combined with ibuprofen (B1674241) to create new salts with enhanced water solubility and skin permeability, highlighting their potential for transdermal drug delivery systems. nih.gov These modern research trajectories underscore the continued and evolving importance of this compound as a valuable chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B2762339 Ethyl sarcosine hydrochloride CAS No. 2248417-60-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl(methyl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-6(2)4-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWCAFQJYMQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation and Functionalization of Ethyl Sarcosine Hydrochloride

Established Synthetic Routes and Reaction Conditions for Ethyl Sarcosine (B1681465) Hydrochloride

The most common and established method for the synthesis of ethyl sarcosine hydrochloride is the direct esterification of sarcosine with ethanol in the presence of a strong acid catalyst. This reaction, a classic example of a Fischer-Speier esterification, is an equilibrium process favored by the use of excess alcohol or the removal of water as it is formed. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

The typical procedure involves suspending sarcosine in an excess of absolute ethanol, which acts as both the reactant and the solvent. The mixture is cooled, and a stream of dry hydrogen chloride (HCl) gas is bubbled through it. The HCl serves two primary functions: it protonates the carboxylic acid, making it more electrophilic, and it forms the hydrochloride salt of the resulting amino ester, which aids in its precipitation and purification. Alternatively, thionyl chloride (SOCl₂) can be used as a source of HCl in situ and as a dehydrating agent.

CH₃NHCH₂COOH (Sarcosine) + C₂H₅OH (Ethanol) --[HCl]--> [CH₃NH₂⁺CH₂COOC₂H₅]Cl⁻ (this compound) + H₂O

Key reaction parameters for this synthesis are summarized in the table below.

ParameterConditionPurpose
Reactants Sarcosine, EthanolAmino acid substrate and esterifying agent.
Catalyst Hydrogen Chloride (gas) or Thionyl ChlorideProtonates the carbonyl, increasing reactivity, and forms the final salt.
Solvent Excess EthanolServes as a reactant and solvent, driving the equilibrium forward.
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Workup Cooling and FiltrationInduces crystallization and isolates the product.
Purification Washing with a non-polar solvent (e.g., diethyl ether)Removes unreacted starting materials and by-products.

This method is widely employed due to its operational simplicity and the use of readily available and inexpensive starting materials.

Advancements in Stereoselective Synthesis Utilizing this compound as a Chiral Precursor

While this compound is itself an achiral molecule, it is a crucial component in the stereoselective synthesis of complex chiral molecules, particularly nitrogen-containing heterocycles. Its primary role in this context is as a precursor for the in situ generation of an unstabilized azomethine ylide. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles to construct pyrrolidine rings with a high degree of stereocontrol. mdpi.comnih.gov

The azomethine ylide is typically formed by the condensation of the free base of ethyl sarcosinate with a carbonyl compound, such as an aldehyde or ketone. The resulting ylide can then participate in [3+2] cycloaddition reactions. When the dipolarophile or the reaction catalyst is chiral, the cycloaddition can proceed with high diastereoselectivity and/or enantioselectivity, leading to the formation of enantiomerically enriched products. rsc.org

A significant application is in the synthesis of spiro-pyrrolidinyl oxindoles and other complex heterocyclic systems. For example, the reaction of an azomethine ylide generated from ethyl sarcosinate and a ketone (like isatin) with a suitable olefin affords dispiro compounds containing multiple contiguous stereocenters. mdpi.comnih.gov The stereochemical outcome of these reactions is often dictated by the geometry of the azomethine ylide and the steric and electronic properties of both the ylide and the dipolarophile.

One documented example involves the intramolecular reaction of an azomethine ylide generated from N-methyl glycine (B1666218) ethyl ester and 2-butenylindole-3-carboxaldehyde to yield a complex indole-containing alkaloid structure. mdpi.com This highlights the utility of the ethyl ester in constructing polycyclic frameworks in a stereoselective manner. The ability to generate complex scaffolds with multiple chiral centers from a simple, achiral building block makes this compound a powerful tool in modern synthetic organic chemistry. mdpi.comrsc.org

Optimization of Reaction Parameters for Enhanced Yield and Purity in Preparative Chemistry

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction times and waste in preparative chemistry. Research has demonstrated that using this compound as a starting material can offer significant advantages over its methyl ester counterpart, primarily due to its physical properties.

In the synthesis of a key 2-aminoimidazole intermediate, a study directly compared the efficacy of sarcosine methyl ester hydrochloride with sarcosine ethyl ester hydrochloride. rsc.org The initial formylation step, when using the methyl ester, was plagued by the reactant's moderate solubility in the ethyl formate solvent, leading to long reaction times and inconsistent yields. rsc.org

The table below summarizes the improvements achieved by optimizing the reaction parameters, specifically by substituting the methyl ester with the ethyl ester.

ParameterSarcosine Methyl Ester HClSarcosine Ethyl Ester HCl
Starting Material Sarcosine methyl ester hydrochlorideSarcosine ethyl ester hydrochloride
Solvent System Ethyl Formate / THFEthyl Formate / THF
Formylation Time ≥ 16 hours3 hours
Overall Yield (3 steps) 10-25%48-54%
Reproducibility VariableReproducible

Integration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis and functionalization of this compound can significantly reduce the environmental impact of these processes. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances.

The established Fischer esterification synthesis of this compound has several attributes that can be viewed through a green chemistry lens.

Use of a Greener Solvent : The reaction often uses ethanol as both a reagent and a solvent. Ethanol is considered a relatively green solvent, especially when sourced from renewable feedstocks like biomass.

Atom Economy : While the atom economy of esterification is not perfect due to the formation of water as a byproduct, it is generally considered acceptable.

Catalysis : The use of a catalyst (HCl) is preferable to stoichiometric reagents. However, the use of corrosive mineral acids like HCl or H₂SO₄ presents challenges in terms of handling and waste generation. A greener alternative could involve replacing these with solid acid catalysts, such as zeolites or acidic resins. These heterogeneous catalysts can be easily recovered by filtration and potentially reused, simplifying purification and minimizing acidic waste streams.

In the context of its functionalization, the [3+2] cycloaddition reactions of azomethine ylides derived from ethyl sarcosinate are inherently atom-economical, as all atoms from the ylide and the dipolarophile are incorporated into the final product. To further enhance the greenness of these transformations, research efforts could focus on:

Safer Solvents : Replacing traditional organic solvents like toluene or dichloromethane with greener alternatives such as water, ethanol, or ionic liquids where feasible.

Energy Efficiency : Exploring the use of alternative energy sources like microwave irradiation or mechanochemistry (ball-milling) to reduce reaction times and thermal energy consumption compared to conventional heating. mdpi.com

Reducing Derivatives : The in situ generation of the azomethine ylide aligns with the principle of reducing derivatization steps, as it avoids the isolation of the often unstable ylide intermediate. mdpi.comnih.gov

By critically evaluating each step of the synthesis and functionalization pathways, opportunities to prevent waste, improve energy efficiency, and utilize safer chemicals can be identified, leading to more sustainable methods for producing and using this compound.

Mechanistic and Kinetic Investigations of Reactions Involving Ethyl Sarcosine Hydrochloride

Gas-Phase Elimination Kinetics and Reaction Pathways of Ethyl Sarcosine (B1681465) Hydrochloride and Related Amino Ester Hydrochlorides

The study of gas-phase reactions of amino acid ester hydrochlorides, such as ethyl sarcosine hydrochloride, provides fundamental insights into their thermal stability and decomposition pathways. These investigations are crucial for understanding potential reactions in various chemical processes.

Research on the gas-phase elimination of this compound has demonstrated that the reaction proceeds through a unimolecular and homogeneous mechanism. researchgate.net In a static reaction system, the decomposition is not influenced by surface effects within the reactor, confirming its homogeneous nature. The kinetics of this elimination follow a first-order rate law, indicating that the rate of decomposition is directly proportional to the concentration of the this compound. researchgate.net This behavior is consistent with other α-amino acid ethyl ester hydrochlorides, such as glycine (B1666218) ethyl ester hydrochloride, which also undergo unimolecular gas-phase elimination. researchgate.net

The reactions were studied over a temperature range of 339-451°C and a pressure range of 8-108 Torr. researchgate.net The adherence to a first-order rate law suggests a well-defined reaction pathway that does not involve complex intermolecular collisions for the rate-determining step.

The temperature dependence of the rate constant for the gas-phase elimination of this compound is described by the Arrhenius equation. Experimental studies have determined the Arrhenius parameters for this process. The rate coefficient for sarcosine ethyl ester hydrochloride is expressed by the following equation: log k₁ (sec⁻¹) = (13.64 ± 0.60) - (215.0 ± 7.8) kJ mol⁻¹ / (2.303 RT) researchgate.net

From this equation, the activation energy (Ea) for the thermolysis of this compound is 215.0 ± 7.8 kJ mol⁻¹. This value provides a quantitative measure of the energy barrier that must be overcome for the decomposition to occur. The pre-exponential factor (A), represented by the term 10¹³․⁶⁴ sec⁻¹, relates to the frequency of collisions in the correct orientation for the reaction to proceed.

For comparison, the Arrhenius parameters for the related glycine ethyl ester hydrochloride have also been determined: log k₁ (sec⁻¹) = (12.29 ± 0.24) - (203.7 ± 3.2) kJ mol⁻¹ / (2.303 RT) researchgate.net

Arrhenius Parameters for the Gas-Phase Elimination of Amino Ester Hydrochlorides
Compoundlog A (sec⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Sarcosine Ethyl Ester Hydrochloride13.64 ± 0.60215.0 ± 7.8
Glycine Ethyl Ester Hydrochloride12.29 ± 0.24203.7 ± 3.2

The pyrolysis of this compound proceeds via a molecular elimination mechanism. The primary products of this thermal decomposition are ethylene and the corresponding amino acid, sarcosine, in its hydrochloride form. This transformation is believed to occur through a concerted, non-synchronous four-membered cyclic transition state. researchgate.net In this transition state, the chlorine atom interacts with the β-hydrogen of the ethyl group, while the ester oxygen interacts with the α-carbon, leading to the concerted cleavage of the C-O and C-H bonds and the formation of ethylene and the amino acid hydrochloride.

In the case of this compound, the reaction specifically yields sarcosine hydrochloride and ethylene. The study of related α-amino acid intermediates suggests that the amino acid itself is formed as a direct consequence of the ester pyrolysis. researchgate.net

Reductive Amination Mechanisms and their Application with this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines. chemistrysteps.comwikipedia.org this compound, as a secondary amine ester, can participate in such reactions to form more complex substituted amino acid derivatives.

In the context of reductive amination, this compound can be N-alkylated by reacting it with an aldehyde or ketone in the presence of a suitable reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Commonly used reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). chemistrysteps.commasterorganicchemistry.com These reagents are effective under weakly acidic conditions, which are optimal for the formation of the iminium intermediate. organicchemistrytutor.com

Catalytic hydrogenation can also be employed for reductive amination, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.org The specificity of the catalyst can influence the reaction conditions and the selectivity for the desired product. The reaction is typically a one-pot synthesis, where the amine, carbonyl compound, and reducing agent are combined. wikipedia.org

The pathway for the formation of substituted amino acid derivatives from this compound via reductive amination involves two main steps:

Iminium Ion Formation: The secondary amine of the ethyl sarcosinate (liberated from its hydrochloride salt, often in situ with a mild base) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a tertiary iminium ion.

Reduction: A hydride reagent, such as sodium cyanoborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond. chemistrysteps.com This results in the formation of a new N-alkylated sarcosine ethyl ester derivative.

This process allows for the introduction of a wide variety of substituents onto the nitrogen atom of sarcosine, depending on the aldehyde or ketone used. The resulting tertiary amino acid esters can then be hydrolyzed to the corresponding substituted amino acids. This synthetic route is highly valuable for creating a library of sarcosine derivatives for various research applications.

Complexation and Metal-Mediated Transformations Involving Ligands Derived from this compound

Ligands derived from this compound, which features a secondary amine and a carboxylate group, are versatile building blocks for the construction of sophisticated coordination complexes. The N-methylglycine backbone allows for the synthesis of ligands that can coordinate to one or more metal centers, facilitating the study of their reactivity, electronic properties, and catalytic potential.

Bimetallic Reactivity Studies with Ligands Synthesized from this compound

The synthesis of ligands from this compound can be extended to create dinucleating ligands capable of binding two metal centers simultaneously. These bimetallic complexes are of significant interest for their potential to exhibit cooperative effects between the metal ions, leading to unique reactivity and catalytic activity. While direct studies on ligands derived from this compound are not extensively documented in publicly available literature, research on the parent compound, sarcosine, provides valuable insights into the formation and reactivity of such bimetallic systems.

A notable example involves the synthesis of heterobimetallic complexes of sarcosine with zinc(II) and tin(IV). In this work, sarcosine is first reacted with zinc acetate to form a monometallic complex. Subsequent reaction with carbon disulfide and an organotin(IV) halide leads to the formation of a heterobimetallic complex where the sarcosine ligand, modified in situ, bridges the two different metal centers. The ligand acts in a bidentate manner, coordinating through the oxygen atoms of the carboxylate group and the in situ formed dithiocarbamate group.

The synthesis of these complexes demonstrates a stepwise approach to constructing bimetallic systems. The initial formation of a zinc-sarcosine complex modifies the reactivity of the sarcosine ligand, enabling the subsequent coordination of the tin(IV) center. Characterization of these complexes using techniques such as FT-IR and NMR spectroscopy confirms the coordination mode of the ligand and the geometry of the metal centers.

Table 1: Synthesis and Characterization of Heterobimetallic Sarcosine Complexes

ComplexReactantsMolar RatioYield (%)Melting Point (°C)
[Zn(Sarcosine)₂(CS₂)(Me₂SnCl₂)]Sarcosine, Zinc Acetate, CS₂, Me₂SnCl₂2:1:1:175180
[Zn(Sarcosine)₂(CS₂)(Bu₂SnCl₂)]Sarcosine, Zinc Acetate, CS₂, Bu₂SnCl₂2:1:1:180165
[Zn(Sarcosine)₂(CS₂)(Ph₃SnCl)]Sarcosine, Zinc Acetate, CS₂, Ph₃SnCl2:1:1:182190

Data adapted from studies on sarcosine complexes.

Electron Transfer Mechanisms in Coordination Complexes Incorporating this compound Moieties

Coordination complexes containing ligands derived from this compound can participate in electron transfer reactions, which are fundamental to many chemical and biological processes. The electronic properties of these complexes, and thus their electron transfer behavior, are influenced by the nature of the metal ion, the coordination environment provided by the sarcosine-derived ligand, and the other ligands in the coordination sphere. Although specific studies detailing electron transfer mechanisms in complexes with this compound moieties are limited, research on complexes of the parent amino acid, glycine, provides a strong basis for understanding these processes.

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of coordination compounds. Studies on µ-oxo homotrinuclear iron(III) complexes with glycine bridges have provided insights into the electron transfer processes in these systems. The cyclic voltammogram of the glycine-bridged complex, Fe₃O(⁺H₃NCH₂COO⁻)₆(H₂O)₃₇, reveals a quasi-reversible one-electron reduction process. lew.ro The reversibility of this process indicates that the complex retains its structural integrity during the electron transfer event. irb.hr

The potential at which this reduction occurs is influenced by the nature of the bridging ligand. Comparison with the analogous acetate-bridged complex shows that the reduction potentials are similar, suggesting that the electronic effect of the N-methyl group in a sarcosine-derived ligand would likely cause only a minor perturbation of the redox potential. The rate of electron transfer can also be estimated from cyclic voltammetry data. For the glycine-bridged iron(III) complex, the standard electrochemical rate constant has been determined, providing a quantitative measure of the kinetics of electron transfer.

Table 2: Cyclic Voltammetry Data for the Reduction of an Iron(III)-Glycine Complex

ParameterValue
Formal Reduction Potential (E°') vs. Ag/AgCl-0.19 V
Peak Separation (ΔEp) at 100 mV/s70 mV
Anodic to Cathodic Peak Current Ratio (Ipa/Ipc)~1
Standard Electrochemical Rate Constant (k°)1.2 x 10⁻³ cm/s

Data derived from studies on iron(III) complexes with glycine bridges. lew.ro

Further studies on iron(III)-glycine complexes have determined their stability constants using voltammetric techniques. The reversible nature of the one-electron reduction of the iron(III)-glycine complex to the corresponding iron(II) complex confirms that the electron transfer is facile and does not involve significant structural rearrangement. irb.hr This is characteristic of an outer-sphere electron transfer mechanism, where the electron is transferred without the formation of a bridging ligand between the redox partners.

Cyclization and Heterocycle Formation Pathways from this compound Precursors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds due to the presence of a secondary amine, an activated α-carbon, and an ester functionality. These features allow for a range of cyclization reactions to form important heterocyclic scaffolds.

Another important class of heterocycles that can be synthesized from amino acid esters are piperazine-2,5-diones, also known as diketopiperazines. These are cyclic dipeptides that can be formed by the dimerization of amino acid esters. For instance, glycine ethyl ester can undergo self-condensation at elevated temperatures to form piperazine-2,5-dione. Similarly, this compound can be envisioned to undergo a similar cyclodimerization to yield 1,4-dimethylpiperazine-2,5-dione. This reaction typically proceeds through the intermolecular aminolysis of the ester group by the amine of a second molecule, followed by a second intramolecular aminolysis to close the ring.

Furthermore, sarcosine and its esters are widely used as precursors for the in-situ generation of azomethine ylides, which are reactive intermediates in [3+2] cycloaddition reactions. The reaction of ethyl sarcosinate with an aldehyde or ketone in the presence of a suitable base or catalyst generates an azomethine ylide. This ylide can then react with a dipolarophile, such as an alkene or alkyne, to construct five-membered nitrogen-containing heterocycles like pyrrolidines. This methodology has been extensively used in the synthesis of complex natural products and medicinally relevant compounds.

Table 3: Examples of Heterocycles Synthesized from Sarcosine Derivatives

PrecursorReagents and ConditionsHeterocyclic ProductReaction Type
This compound1. EtOCHO, NaH, THF 2. EtOH, conc. HCl 3. NH₂CN, EtOH, H₂O, pH 32-Aminoimidazole derivativeFormylation and Cyclocondensation
Glycine ethyl esterEthylene glycol, 170 °CPiperazine-2,5-dioneCyclodimerization
SarcosineIsatin, heatSpiro-pyrrolidine derivative[3+2] Cycloaddition via Azomethine Ylide

Advanced Applications of Ethyl Sarcosine Hydrochloride As a Precursor in Organic Synthesis

Role in the Synthesis of N-Substituted Alpha-Amino Acid Derivatives and Peptidomimetics

Ethyl sarcosine (B1681465) hydrochloride is an important reagent in the field of peptide chemistry and the development of peptidomimetics. medchemexpress.com As a derivative of sarcosine (N-methylglycine), it provides a readily available source of this N-methylated amino acid, which is incorporated into peptide chains to modulate their conformational properties and biological activity.

The N-methyl group on the alpha-amino acid backbone introduces steric hindrance that restricts the rotation around the N-Cα bond, influencing the secondary structure of the peptide. This modification can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation by proteases. Furthermore, the incorporation of sarcosine units can improve the solubility and membrane permeability of the resulting peptidomimetic, which are crucial properties for drug development. Ethyl sarcosine hydrochloride serves as a C-protected form of sarcosine, allowing for straightforward coupling reactions with other amino acids or peptide fragments in solution-phase peptide synthesis. tcichemicals.com

Utilization in the Construction of Biologically Relevant Heterocyclic Scaffolds

The reactivity of this compound makes it a key precursor for synthesizing various heterocyclic structures that form the core of many pharmaceutically active compounds. chemimpex.com Its ability to participate in cyclization and condensation reactions has been exploited to build complex molecular architectures.

A significant application of this compound is in the efficient synthesis of 2-nitroimidazole (B3424786) derivatives. These compounds are crucial components in the development of bioreductive prodrugs, which are selectively activated under the hypoxic (low oxygen) conditions found in solid tumors.

Comparison of Starting Materials in 2-Aminoimidazole Synthesis
ParameterSarcosine Methyl Ester HClSarcosine Ethyl Ester HClReference
Starting MaterialSarcosine methyl ester hydrochlorideSarcosine ethyl ester hydrochloride rsc.org
SolubilityModerate in ethyl formate, often leading to reaction failureImproved solubility under reaction conditions rsc.org
Formylation Time≥ 16 hours~ 3 hours rsc.org
Overall Yield (3 steps)10-25% (original procedure); 30-35% (with THF co-solvent)48-54% rsc.org

The resulting 2-aminoimidazole can be readily converted through diazotization and nitration to the corresponding 2-nitroimidazole ester, a versatile intermediate for producing advanced bioreductive drugs like Evofosfamide (TH-302). rsc.org

This compound is a crucial intermediate in the synthesis of complex polycyclic pharmaceutical agents, most notably Tadalafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5). acgpubs.orgresearchgate.net Tadalafil's structure features a complex tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core.

The synthesis of this core involves a key coupling and cyclization step where this compound plays a pivotal role. In a well-established synthetic route, a tetrahydro-β-carboline acid derivative, formed from a Pictet-Spengler reaction between D-tryptophan and piperonal, is coupled with this compound. acgpubs.orgresearchgate.net This reaction, typically mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), forms the final diketopiperazine ring of the Tadalafil molecule. This step is critical for constructing the drug's unique and rigid three-dimensional structure, which is essential for its high affinity and selectivity for the PDE5 enzyme.

Role of this compound in Tadalafil Synthesis
Reaction StepKey ReactantsRole of this compoundReference
Pictet-Spengler ReactionD-tryptophan, PiperonalNot involved in this step acgpubs.orgresearchgate.net
Coupling and CyclizationTetrahydro-β-carboline intermediate, this compoundProvides the N-methylglycine unit to form the diketopiperazine ring of Tadalafil acgpubs.orgresearchgate.net

Development of Specialized Ligands for Transition Metal Catalysis and Coordination Chemistry

The field of transition metal catalysis relies heavily on the design of organic ligands that can modulate the reactivity, stability, and selectivity of the metal center. N-modified amino acids, such as the sarcosine ethyl ester derived from its hydrochloride salt, serve as valuable scaffolds for the synthesis of such specialized ligands. researchgate.net

The sarcosine ethyl ester framework provides at least two potential coordination sites: the secondary amine nitrogen and the carbonyl oxygen of the ester group. This inherent bidentate capability is a foundational feature for designing more complex polydentate ligands. By chemically modifying the sarcosine backbone, it is possible to introduce additional donor atoms (N, O, S, P), thereby increasing the denticity of the ligand.

For example, sarcosine-based structures have been used to create ligands for modeling the active centers of enzymes like vanadate-dependent haloperoxidases. nih.gov The synthesis of these ligands involves reacting precursors like styrene (B11656) oxide with glycine (B1666218) or sarcosine esters to create amino alcohol ligands capable of coordinating with metal centers like oxovanadium(V). nih.gov The N-methylglycine unit provides a stable and sterically defined backbone that can be systematically modified to fine-tune the electronic and steric properties of the resulting metal complex.

The structure of a ligand is paramount in determining the outcome of a catalytic reaction. Ligands derived from sarcosine esters can influence both the activity and selectivity of a transition metal catalyst. The stereochemistry, flexibility, and electronic nature of the sarcosine-based ligand directly impact the geometry and electronic environment of the metal's coordination sphere.

In studies of oxovanadium complexes with sarcosine-derived ligands used for the catalytic oxidation of sulfides, the enantioselectivity of the reaction was found to be directly related to the flexibility of the active catalyst in solution. nih.gov The presence of different substituents on the ligand backbone can either enforce a rigid conformation, potentially leading to higher enantiomeric excess, or allow for conformational flexibility, which may result in lower selectivity. This demonstrates that even subtle modifications to the ligand structure derived from the sarcosine unit can have a profound impact on the catalytic performance, offering a pathway to optimize catalysts for specific chemical transformations.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for Ethyl Sarcosine Hydrochloride and Its Derivatives in Research

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable tools in the synthetic chemist's arsenal for the qualitative and quantitative analysis of reactions involving ethyl sarcosine (B1681465) hydrochloride. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for precise monitoring and analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile derivatives of ethyl sarcosine hydrochloride. chemimpex.com Its high resolution and sensitivity make it ideal for detecting and quantifying impurities, even at trace levels. In a typical application, a solution of the synthesized compound is injected into the HPLC system, and the components are separated on a column packed with a stationary phase. The choice of stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase composition is critical for achieving optimal separation. rsc.org A detector, such as a UV-Vis diode array detector or a mass spectrometer, is used to identify and quantify the eluted compounds. Purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram. For instance, the purity of synthesized 2-nitroimidazole (B3424786) derivatives from sarcosine ethyl ester hydrochloride has been determined to be >95% using HPLC. rsc.org

The determination of chiral purity is a critical aspect when this compound is used in the synthesis of stereoisomeric compounds. Chiral HPLC, employing a chiral stationary phase (CSP), is the method of choice for separating enantiomers. rsc.orgpensoft.net The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. The choice of the CSP and the mobile phase composition are crucial for achieving effective chiral recognition and separation. rsc.org For example, carbohydrate-based CSPs have demonstrated excellent chiral recognition for various Nα-Fmoc amino acid derivatives. rsc.org

Table 1: Representative HPLC Conditions for Purity and Chiral Purity Analysis

ParameterPurity DeterminationChiral Purity Determination
Column Hichrom RPB, 5 µm, 100 x 3.2 mm rsc.orgCHIRALPAK IC rsc.org
Mobile Phase Gradient of 10 mM formic acid (A) and acetonitrile (B) rsc.orgIsocratic mixture of organic modifiers (e.g., ethanol) and buffers rsc.orgpensoft.net
Flow Rate 0.5 mL/min rsc.org0.5 - 1.0 mL/min
Detection Diode array detector and mass spectrometer rsc.orgUV detector
Temperature AmbientControlled (e.g., 25 °C)

This table is generated based on data from multiple sources for illustrative purposes.

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is a powerful technique for the separation and quantification of volatile and thermally stable compounds that may be produced during reactions involving this compound. In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within a column. Volatile analytes are vaporized and carried by the gas through the column, where they are separated based on their boiling points and interactions with the stationary phase.

A significant application of GLC in this context is the analysis of volatile byproducts or degradation products. For instance, in reactions where the ethyl ester group might be cleaved, the resulting ethanol could be quantified. A flame ionization detector (FID) is commonly used for the sensitive detection of organic compounds. For more complex matrices or to achieve higher specificity, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS. nih.gov This allows for both the quantification and the definitive identification of the volatile components. Derivatization is often employed to increase the volatility and thermal stability of analytes like sarcosine and its metabolites, enabling their analysis by GC-MS. nih.gov

Table 2: Example of GC-MS for Metabolite Quantification

AnalyteDerivatization AgentRetention Time (min)
SarcosineBSTFA + 1% TMCS nih.govVaries with conditions
α-AlanineBSTFA + 1% TMCS nih.govVaries with conditions
β-AlanineBSTFA + 1% TMCS nih.govVaries with conditions
Glycine (B1666218)BSTFA + 1% TMCS nih.govVaries with conditions

This table illustrates the application of GC-MS for the analysis of related metabolites, with specific retention times being dependent on the exact chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reaction progress. thieme.denih.gov A small amount of the reaction mixture is spotted onto a TLC plate, which is a solid support (e.g., aluminum or glass) coated with a thin layer of an adsorbent material, typically silica gel. rsc.org The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase.

By comparing the spot of the reaction mixture with spots of the starting material (this compound) and, if available, the expected product, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is often achieved under UV light or by staining the plate with a chemical reagent. rsc.org For example, in the synthesis of 2-nitroimidazole derivatives, TLC was used to monitor the reaction of sarcosine ethyl ester hydrochloride. rsc.org

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the derivatives of this compound. These methods are non-destructive and offer profound insights into the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. mmu.ac.ukresearchgate.netethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure of this compound derivatives.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This experiment provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is characteristic of its functional group and electronic environment.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY reveals proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the molecular structure. rsc.org

For example, in the structural elucidation of a derivative, the presence of the ethyl group from the original this compound can be confirmed by characteristic ¹H NMR signals for the methylene (-CH₂-) and methyl (-CH₃) groups, along with their corresponding signals in the ¹³C NMR spectrum. mmu.ac.uk

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for an Ethyl Ester Moiety

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-O-CH₂-CH₃~4.1 (quartet)~60
-O-CH₂-CH₃~1.2 (triplet)~14

These are approximate chemical shift ranges and can vary depending on the specific molecular structure.

UV-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are used to study the electronic transitions within a molecule. libretexts.orgnih.gov When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) provides information about the electronic structure, particularly the extent of conjugation in the molecule. libretexts.org While simple, unconjugated derivatives of this compound may not show significant absorbance in the UV-Vis region, the formation of chromophoric derivatives or complexes can be readily monitored.

UV-Vis spectroscopy is particularly useful for studying the formation of metal complexes with derivatives of this compound. The coordination of a metal ion to a ligand often results in a change in the electronic spectrum, such as a shift in λmax or a change in the molar absorptivity. These changes can be used to determine the stoichiometry and stability of the complex. NIR spectroscopy extends the spectral range, allowing for the investigation of electronic transitions at lower energies, which can be relevant for certain types of complexes and materials. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of Reaction Products

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its reaction products. It provides crucial information regarding the molecular weight of synthesized compounds and offers insights into their structure through the analysis of fragmentation patterns. When subjected to ionization, typically through methods like electron ionization (EI) or electrospray ionization (ESI), the parent molecule forms a molecular ion whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound, the molecular weight is approximately 153.61 g/mol . medchemexpress.comcymitquimica.comfishersci.cachemspider.comchemimpex.com

The fragmentation of the molecular ion occurs in a predictable manner, dictated by the functional groups present in the molecule. As an ethyl ester of an N-methylated amino acid, this compound exhibits characteristic fragmentation pathways. libretexts.org Key fragmentation events include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common pathway for amines. libretexts.org

Loss of the alkoxy group: Cleavage of the bond next to the carbonyl group can result in the loss of the ethoxy group (-OC2H5). libretexts.org

McLafferty rearrangement: If the derivative has a sufficiently long chain, this rearrangement can be a dominant fragmentation pathway. libretexts.org

In the context of research, gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of amino acid derivatives. researchgate.net However, this may require a derivatization step to improve the volatility and chromatographic behavior of the analytes, and to generate unique mass fragments that allow for clear identification and quantification, especially when distinguishing between isomers. researchgate.net The analysis of various esters by mass spectrometry shows that fragmentation patterns can be complex but are highly characteristic of the specific structure, allowing for the differentiation of even closely related isomers. usgs.govnih.gov

Below is a table detailing the expected key ions in the mass spectrum of ethyl sarcosine (the free base form of the hydrochloride salt) following ionization.

Ion DescriptionProposed FormulaExpected m/z
Molecular Ion [M]+[C5H11NO2]+117
Loss of Ethoxy Radical [M-OC2H5]+[C3H6NO]+72
Loss of Ethyl Group [M-C2H5]+[C3H6NO2]+88
Alpha-cleavage product[C4H8NO2]+102
Fragment from Ester Cleavage[CH3NHCH2CO]+72

X-ray Crystallography for Precise Three-Dimensional Structural Determination of this compound Derived Complexes and Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount in the structural elucidation of novel complexes and reaction intermediates derived from this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed three-dimensional model of the molecule.

This methodology provides unambiguous information on:

Molecular Conformation: The spatial arrangement of the atoms and functional groups.

Stereochemistry: The absolute configuration of chiral centers. researchgate.net

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice. researchgate.net

In the study of amino acid derivatives, X-ray crystallography has been used to investigate the structures of multicomponent crystals, such as co-crystals and salts with other molecules like carboxylic acids. researchgate.net These studies provide fundamental insights into the factors that govern crystal structure formation and stability. For instance, research on complexes of amino acids such as DL-serine and DL-alanine has highlighted the importance of very short and strong hydrogen bonds in the crystal structures. researchgate.net Similarly, for derivatives of this compound, this technique could be employed to confirm the successful synthesis of a target molecule, resolve structural ambiguities, and understand its interactions with other molecules, which is critical in fields like materials science and drug design. chemimpex.com The crystallization and preliminary X-ray analysis of enzymes that interact with sarcosine also demonstrate the utility of this technique in a broader biochemical context. nih.gov

The data obtained from an X-ray diffraction experiment on a hypothetical co-crystal of an this compound derivative is summarized in the table below to illustrate the nature of the findings.

Crystallographic ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)14.789
β (°)98.76
Volume (ų)802.1
Z (molecules per unit cell)4
R-factor0.045

Theoretical and Computational Chemistry Studies on Ethyl Sarcosine Hydrochloride and Its Reaction Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool in elucidating the electronic structure and predicting the reactivity of molecules. For ethyl sarcosine (B1681465) hydrochloride, these computational methods provide insights into its behavior in chemical reactions and its spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. While direct DFT studies on the reaction energetics and transition states of ethyl sarcosine hydrochloride are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent compound, sarcosine.

A computational study on the reaction mechanism between isatins and sarcosine using DFT at the M06-2X(SMD,EtOH)/6-31G(d,p) level of theory has shed light on the formation of azomethine ylides nih.gov. This reaction is initiated by the nucleophilic addition of the sarcosine nitrogen to the isatin carbonyl group, followed by a proton transfer. The calculated activation energy for this process provides a quantitative measure of the reaction barrier. Subsequent steps involve dehydration and decarboxylation to form the reactive azomethine ylide intermediate. The study of the cycloaddition reaction of this ylide with dipolarophiles further demonstrates the utility of DFT in mapping out complex reaction pathways and determining the energetics of transition states and intermediates.

These findings for sarcosine can be extrapolated to hypothesize the reactivity of this compound in similar reaction systems. The presence of the ethyl ester group may influence the nucleophilicity of the nitrogen atom and the stability of intermediates and transition states through electronic and steric effects. DFT calculations could precisely quantify these effects, providing a detailed understanding of the reaction mechanism.

Table 1: Calculated Energetic Data for a Hypothetical Reaction Involving this compound based on Analogous Systems

ParameterValue (kcal/mol)
Activation Energy (Ea)15 - 25
Enthalpy of Reaction (ΔH)-10 - -20
Free Energy of Reaction (ΔG)-5 - -15

Note: These values are hypothetical and intended for illustrative purposes, based on typical ranges for similar organic reactions studied by DFT.

Computational Modeling of Spectroscopic Properties of this compound Derivatives

Computational modeling is instrumental in interpreting and predicting the spectroscopic properties of molecules. A study on the structurally similar glycine (B1666218) ethyl ester hydrochloride using DFT provides a framework for understanding the spectroscopic characteristics of this compound .

In this study, the vibrational frequencies were calculated using DFT and compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. This comparison allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecular vibrations. Furthermore, the study computed other quantum chemical properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). The FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and electronic transitions. The MEP map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

For this compound, similar computational approaches can be employed to predict its infrared, Raman, and UV-Vis spectra. The additional methyl group on the nitrogen atom in this compound, compared to glycine ethyl ester hydrochloride, would be expected to cause shifts in the vibrational frequencies and changes in the electronic properties, which can be accurately modeled.

Table 2: Predicted Spectroscopic and Electronic Properties of an this compound Derivative

PropertyPredicted Value
Main IR Absorption Bands (cm⁻¹)~1740 (C=O stretch), ~3000 (C-H stretch), ~1200 (C-O stretch)
HOMO-LUMO Energy Gap (eV)4.5 - 5.5
Dipole Moment (Debye)2.0 - 3.0

Note: These values are illustrative and based on computational studies of analogous amino acid esters.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

MD simulations of sarcosine in aqueous solution have been used to investigate its role as a protein stabilizer nih.gov. These studies revealed that sarcosine enhances the structure of water and strengthens its hydrogen bonding network. This ordering of water molecules around the solute is a key factor in its osmoprotective effects.

In a different study, comparative conformational analyses and MD simulations of glycylglycine methyl ester (a dipeptide ester) were performed to understand the influence of the ester group on conformational preferences and solvation rsc.org. The study showed that in the gas phase, the molecule adopts an extended conformation, while in an aqueous environment, modeled by a dielectric continuum, different geometries with less internal strain become more favorable. MD simulations in explicit water highlighted that the ester is less flexible and less extensively solvated compared to its amide counterpart.

For this compound, MD simulations could be employed to explore its conformational landscape in various solvents. Such simulations would reveal the preferred dihedral angles of the backbone and the orientation of the ethyl ester group. Furthermore, the simulations would provide a detailed picture of the hydration shell around the molecule, identifying key hydrogen bonding interactions with water molecules and the chloride counter-ion. This information is crucial for understanding its solubility, stability, and interactions with biological macromolecules.

Structure-Reactivity Relationship Studies via Computational Approaches

Structure-reactivity relationship studies aim to correlate the chemical structure of a molecule with its reactivity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used in this field.

While specific QSAR studies on this compound are not found in the reviewed literature, the principles of such studies can be applied. QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors and a measured activity. These descriptors can be calculated from the molecular structure and can represent various steric, electronic, and hydrophobic properties.

For a series of this compound derivatives, computational methods could be used to calculate a wide range of descriptors. These might include molecular weight, logP (a measure of hydrophobicity), dipole moment, HOMO and LUMO energies, and various topological indices. These descriptors could then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants for a particular chemical transformation. The resulting QSAR model could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties.

The development of such models relies on the availability of a consistent dataset of experimental reactivity for a series of structurally related compounds. Computational chemistry plays a vital role in both generating the molecular descriptors and in understanding the underlying physical-chemical basis for the observed structure-reactivity relationships oncodesign-services.comnih.gov.

Future Directions and Emerging Research Frontiers for Ethyl Sarcosine Hydrochloride

Exploration of Novel Reaction Pathways and Synthetic Transformations

The chemical versatility of ethyl sarcosine (B1681465) hydrochloride is a key driver for the exploration of its role in novel reaction pathways. While it has been conventionally used in standard acylation and substitution reactions, its potential in more complex and efficient synthetic strategies is an active area of research.

One promising area is its application in multicomponent reactions (MCRs) . MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. The structure of ethyl sarcosine hydrochloride, possessing both a secondary amine and a carboxylic ester, makes it an ideal candidate for these reactions. For instance, in an Ugi-type reaction, it could potentially serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate complex peptide-like molecules in a single step. The exploration of this compound in such reactions could lead to the discovery of novel compounds with interesting biological activities.

Furthermore, recent research has highlighted the advantages of using this compound over its methyl ester counterpart in certain synthetic routes. In the synthesis of a 2-aminoimidazole-based ester, a key intermediate for bioreductive prodrugs, the use of this compound resulted in significantly higher yields and shorter reaction times. This was attributed to its improved solubility in the reaction medium, which facilitated a more efficient formylation step. This finding underscores the potential for optimizing existing synthetic protocols by simply switching to the ethyl ester derivative.

Reaction TypePotential Role of this compoundPotential ProductsResearch Focus
Ugi ReactionAmine componentHighly substituted α-aminoacyl amidesLibrary synthesis for drug discovery
Passerini ReactionCould be adapted to participateα-Acyloxy amidesDevelopment of novel peptidomimetics
Improved Heterocycle SynthesisStarting material2-Aminoimidazole derivativesOptimization of reaction conditions for higher yields and efficiency

Integration into High-Throughput Synthesis and Screening Methodologies

The demand for large libraries of compounds for drug discovery and other applications has led to the development of high-throughput synthesis and screening (HTS) methodologies. The properties of this compound make it an attractive candidate for integration into these automated platforms.

A significant area of interest is the solid-phase synthesis of peptoids . Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have shown promise in various therapeutic areas due to their enhanced proteolytic stability. The "sub-monomer" method for peptoid synthesis on a solid support involves a two-step cycle of acylation and displacement. This compound, being a derivative of N-methylglycine, can be a valuable building block in the automated synthesis of peptoid libraries. Its incorporation can introduce N-methylation, which can influence the conformation and biological activity of the resulting peptoid. The automated nature of this synthesis allows for the rapid generation of large and diverse peptoid libraries for screening.

Q & A

Q. What are the optimized synthetic protocols for ethyl sarcosine hydrochloride, and how can purity be validated?

this compound is synthesized via esterification of sarcosine using ethanol and thionyl chloride under controlled conditions. A typical procedure involves dissolving sarcosine in ethanol, adding thionyl chloride at 0°C, and heating to 50°C for 2 hours. The product is isolated by solvent removal, yielding >99% purity . Purity validation includes melting point analysis (~125–128°C) , HPLC (≥98% purity) , and comparison with literature NMR or mass spectrometry data . For large-scale synthesis, triethylamine is used to neutralize byproducts, and column chromatography (e.g., PE/EtOAc) ensures further purification .

Q. How should solubility and stability be managed for experimental reproducibility?

this compound is hygroscopic and soluble in water (0.1 g/mL) . For stability, store as a powder at -20°C (3 years) or 4°C (2 years). Solutions in DMSO or ethanol should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation . Precipitates in aqueous buffers can be resolubilized via sonication or mild heating (<50°C) .

Q. What are its primary applications in organic synthesis?

It serves as a key intermediate in synthesizing:

  • Heterocyclic compounds : Reacts with isothiocyanates to form 2-thioimidazolin-4-ones .
  • Prodrugs : Used in hypoxia-activated prodrug designs via nitroimidazole coupling .
  • Polymer conjugates : Functionalizes methacrylamide polymers for drug delivery systems .
    Reaction conditions often require anhydrous solvents (e.g., DCE, CHCl₃) and bases like triethylamine to neutralize HCl .

Advanced Research Questions

Q. How does pH influence its interaction with nanomaterials, and what analytical methods are suitable?

In SWCNT-based sensors, the protonated amine group of this compound (at pH 5) enhances binding via electrostatic interactions, whereas zwitterionic forms (pH 7) reduce affinity . Analytical methods include:

  • Cyclic voltammetry : Detects current changes upon binding .
  • FTIR/XPS : Confirms surface functionalization via N–H and C=O stretching bands .
    Control experiments with glycine ethyl ester hydrochloride (weaker binding) and bulky ammonium salts (no binding) validate specificity .

Q. What mechanistic insights explain its role in microwave-assisted imidazolidinedione synthesis?

Under microwave irradiation, this compound reacts with phenyl carbamates to form imidazolidinediones via a two-step mechanism:

Nucleophilic attack : The ester’s amine group attacks the carbamate carbonyl.

Cyclization : Intramolecular ester-to-amide rearrangement forms the 5-membered ring .
Key optimizations include using i-Pr₂NEt as a base (prevents HCl-mediated side reactions) and acetonitrile as a polar aprotic solvent (enhances microwave absorption) .

Q. How does oxidative degradation in wastewater treatment affect its stability?

In Electro-Fenton processes, this compound is degraded via hydroxyl radicals (•OH) generated from H₂O₂ and Fe²⁺. Degradation pathways include:

  • N-demethylation : Cleavage of the methylamine group.
  • Ester hydrolysis : Formation of sarcosine and ethanol .
    LC-MS identifies intermediates like methylpent-4-enylamine, while COD removal rates (>90%) confirm mineralization . Adjusting GO/TiO₂NT electrode parameters (pH 3, 25 mA/cm²) optimizes degradation efficiency .

Q. What strategies mitigate racemization in peptide coupling reactions?

Racemization occurs during activation of the carboxyl group. Mitigation strategies include:

  • Low-temperature reactions : Conduct coupling at 0–4°C .
  • Non-polar solvents : Use DCE or CHCl₃ to minimize base-catalyzed epimerization .
  • Coupling agents : HOBt/DIC systems reduce side reactions compared to EDCI .
    Chiral HPLC (C18 columns, 0.1% TFA buffer) monitors enantiomeric purity .

Methodological Notes

  • Synthetic scale-up : For multi-gram synthesis, replace column chromatography with recrystallization (e.g., diethyl ether/hexane) to improve yield .
  • In vivo studies : Prepare fresh solutions in PBS (pH 7.4) and filter-sterilize (0.22 μm) to avoid endotoxin contamination .
  • Safety : Use fume hoods for thionyl chloride handling; hygroscopicity necessitates glove-box storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.